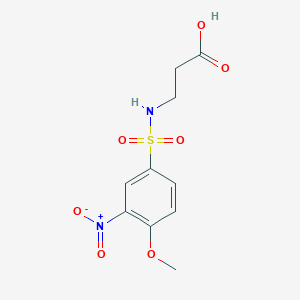

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Description

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a sulfonamide-containing carboxylic acid derivative characterized by a methoxy group at the para position and a nitro group at the meta position on the benzene ring. The sulfonamido (-SO₂NH-) linkage bridges the aromatic ring to a propanoic acid chain.

Properties

IUPAC Name |

3-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7S/c1-19-9-3-2-7(6-8(9)12(15)16)20(17,18)11-5-4-10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBDVDJFXQZCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent reactions under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Reduction: The reduction of the nitro group yields 3-(4-Methoxy-3-aminobenzenesulfonamido)propanoic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Anti-inflammatory Agents : One of the primary applications of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is in the development of anti-inflammatory drugs. Its structural features may enhance therapeutic efficacy against conditions characterized by excessive inflammation or pain.

Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics or adjunct therapies for existing infections.

Material Science

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its ability to form hydrogen bonds may also be exploited in creating self-healing materials.

Biochemical Studies

Enzyme Inhibition Studies : Given its structural characteristics, this compound may be used to study enzyme inhibition mechanisms, particularly those involving sulfonamide derivatives.

Data Tables

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Pharmaceutical Research | Anti-inflammatory drugs | Modulation of inflammatory pathways |

| Antimicrobial agents | Inhibition of bacterial folate synthesis | |

| Material Science | Novel polymer synthesis | Enhanced mechanical properties through functionalization |

| Biochemical Studies | Enzyme inhibition studies | Competitive inhibition at active sites |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of sulfonamides exhibit significant anti-inflammatory effects in animal models. This compound was evaluated alongside other compounds, showing comparable efficacy in reducing edema and pain responses.

- Antimicrobial Efficacy : In vitro testing revealed that this compound displayed activity against various strains of bacteria, indicating its potential as a lead compound for antibiotic development.

- Polymer Development : Research into new polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to traditional polymers, highlighting its utility in material science applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Biological Potential: Sulfonamido-containing analogs (e.g., ) suggest possible enzyme inhibition (e.g., carbonic anhydrase), though the target’s nitro group may introduce cytotoxicity .

Biological Activity

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, a sulfonamide derivative, has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Synthesis

The compound features a propanoic acid backbone with a sulfonamide group attached to a methoxy-nitrobenzene moiety. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with propanoic acid in the presence of a base. This method has been reported to yield high purity and good yields of the target compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial enzyme activity, disrupting cellular processes essential for survival .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as HeLa and MCF-7, suggesting its role as a potential chemotherapeutic agent .

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were observed, indicating strong antibacterial activity compared to control groups.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was noted at concentrations above 50 µM, with IC50 values calculated at approximately 30 µM.

Research Findings

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves sequential functionalization of the benzene ring and sulfonamide coupling. Key steps include:

- Nitration and Methoxylation: Introduce the nitro and methoxy groups at positions 3 and 4, respectively, using controlled nitration (e.g., nitric acid in sulfuric acid) and methoxylation (e.g., dimethyl sulfate under alkaline conditions) .

- Sulfonamide Formation: React 4-methoxy-3-nitrobenzenesulfonyl chloride with 3-aminopropanoic acid in anhydrous DMF or THF, using a base like triethylamine to scavenge HCl .

- Optimization: Adjust reaction temperature (e.g., 0–25°C for sulfonamide coupling to minimize side reactions) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine). Monitor purity via HPLC and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the aromatic substitution pattern (e.g., methoxy at C4, nitro at C3) and sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~50–55 ppm for sulfonamide carbons) .

- IR Spectroscopy: Identify key functional groups: sulfonamide (S=O stretching at ~1350–1150 cm), nitro (asymmetric stretch at ~1520 cm), and carboxylic acid (O–H stretch at ~2500–3000 cm) .

- HPLC-MS: Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) for purity analysis. High-resolution MS confirms the molecular ion ([M–H] at m/z 343.05) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation: While specific GHS data are limited for this compound, structurally related nitroaromatics may exhibit toxicity or explosive potential. Use blast shields during nitration steps and avoid grinding dry powders .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of sulfonic acid vapors .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced: How does the nitro group at the 3-position influence the compound’s reactivity and stability?

Answer:

- Electronic Effects: The nitro group is a strong electron-withdrawing meta-director, reducing electron density in the benzene ring and stabilizing the sulfonamide bond against hydrolysis. This enhances thermal stability but may reduce solubility in polar solvents .

- Reactivity in Substitutions: The nitro group can hinder electrophilic substitution at adjacent positions, directing further functionalization (e.g., reduction to amine) to the para-methoxy group. Use catalytic hydrogenation (Pd/C, H) or Fe/HCl for selective nitro reduction .

Advanced: What are the challenges in identifying and quantifying metabolic byproducts of this compound in vivo?

Answer:

- Metabolic Pathways: The compound may undergo phase I (hydrolysis of sulfonamide) and phase II (glucuronidation/sulfation) metabolism. Key metabolites include 4-methoxy-3-nitrobenzoic acid and 3-(4-methoxy-3-nitrophenyl)propanoic acid derivatives .

- Analytical Challenges:

- Low Abundance Metabolites: Use LC-MS/MS with MRM (multiple reaction monitoring) to detect trace sulfated/glucuronidated forms (e.g., m/z 519.10 for glucuronide conjugates) .

- Matrix Interference: Apply solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from biological matrices (e.g., urine, plasma) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like enzymes?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The nitro group’s electron-withdrawing effect may enhance hydrogen bonding with active-site residues (e.g., Zn in metalloenzymes) .

- MD Simulations: Perform molecular dynamics (GROMACS) to assess stability of enzyme-ligand complexes. Focus on sulfonamide’s torsional angles and nitro group’s electrostatic contributions to binding affinity .

Advanced: What strategies resolve contradictions in reported synthetic yields or biological activity data?

Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to address yield discrepancies. For example, trace moisture in DMF can hydrolyze sulfonyl chloride intermediates, reducing yields .

- Biological Assay Validation: Re-test the compound against isogenic cell lines (e.g., CRISPR-edited enzymes) to confirm target specificity. Use orthogonal assays (e.g., SPR for binding, enzymatic activity assays) to validate inhibition .

Advanced: How can structural modifications enhance the compound’s inhibitory activity against specific targets?

Answer:

- Bioisosteric Replacement: Substitute the nitro group with a cyano or trifluoromethyl group to modulate electron density without steric bulk. This may improve membrane permeability (logP optimization) .

- Carboxylic Acid Prodrugs: Convert the propanoic acid to an ester (e.g., ethyl ester) to enhance bioavailability. Hydrolysis in vivo regenerates the active acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.